3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid is an organic compound with the molecular formula C13H16BrNO2 It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a 3-methylpiperidin-1-ylmethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-4-formylbenzoic acid.
Formation of Intermediate: The formyl group is converted to a 3-methylpiperidin-1-ylmethyl group through a reductive amination reaction. This involves the use of 3-methylpiperidine and a reducing agent such as sodium triacetoxyborohydride.
Final Product: The resulting intermediate is then subjected to acidic or basic hydrolysis to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperidine ring or the benzoic acid moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving brominated aromatic compounds.
Industry: It can be used in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the piperidine ring can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzoic acid: Similar structure but lacks the piperidine ring.
3-Bromo-4-(methylamino)methylbenzoic acid: Similar structure but with a methylamino group instead of the piperidine ring.
3-Bromo-4-(piperidin-1-yl)methylbenzoic acid: Similar structure but without the methyl group on the piperidine ring.
Uniqueness
3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid is unique due to the presence of both the bromine atom and the 3-methylpiperidin-1-ylmethyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
1131594-60-9 |
---|---|
Molecular Formula |
C14H18BrNO2 |
Molecular Weight |
312.20 g/mol |
IUPAC Name |
3-bromo-4-[(3-methylpiperidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H18BrNO2/c1-10-3-2-6-16(8-10)9-12-5-4-11(14(17)18)7-13(12)15/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,17,18) |
InChI Key |
LGCJZTZVMALETP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.